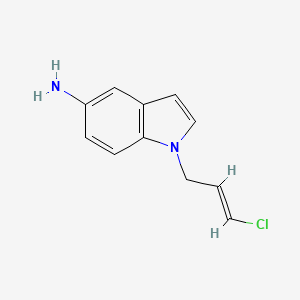
1-(3-Chloroprop-2-en-1-yl)-1H-indol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Chloroprop-2-en-1-yl)-1H-indol-5-amine is a chemical compound with a unique structure that includes an indole ring substituted with a chloropropenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloroprop-2-en-1-yl)-1H-indol-5-amine typically involves the alkylation of an indole derivative with a chloropropenyl halide. The reaction conditions often include the use of a base such as potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-Chloroprop-2-en-1-yl)-1H-indol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the double bond in the chloropropenyl group.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles such as amines or thiols replace the chlorine atom
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride or potassium carbonate in DMF or DMSO
Major Products Formed
Oxidation: Oxidized derivatives of the indole ring.
Reduction: Reduced chloropropenyl derivatives.
Substitution: Substituted indole derivatives with various nucleophiles
Applications De Recherche Scientifique
1-(3-Chloroprop-2-en-1-yl)-1H-indol-5-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes .
Mécanisme D'action
The mechanism of action of 1-(3-Chloroprop-2-en-1-yl)-1H-indol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The chloropropenyl group may facilitate the formation of covalent bonds with target proteins, leading to inhibition or activation of biological pathways. The indole ring structure allows for interactions with various biomolecules through hydrogen bonding and π-π stacking .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(3-Chloroprop-2-en-1-yl)-1H-indol-7-amine: Similar structure but with a different substitution pattern on the indole ring
2-(3-Chloroprop-2-en-1-yl)-2H-tetrazole: Contains a tetrazole ring instead of an indole ring.
Uniqueness
1-(3-Chloroprop-2-en-1-yl)-1H-indol-5-amine is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. The presence of the chloropropenyl group allows for versatile chemical modifications, making it a valuable compound in synthetic chemistry and drug discovery .
Propriétés
Formule moléculaire |
C11H11ClN2 |
|---|---|
Poids moléculaire |
206.67 g/mol |
Nom IUPAC |
1-[(E)-3-chloroprop-2-enyl]indol-5-amine |
InChI |
InChI=1S/C11H11ClN2/c12-5-1-6-14-7-4-9-8-10(13)2-3-11(9)14/h1-5,7-8H,6,13H2/b5-1+ |
Clé InChI |
VSBQHCBFIQAWHV-ORCRQEGFSA-N |
SMILES isomérique |
C1=CC2=C(C=CN2C/C=C/Cl)C=C1N |
SMILES canonique |
C1=CC2=C(C=CN2CC=CCl)C=C1N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




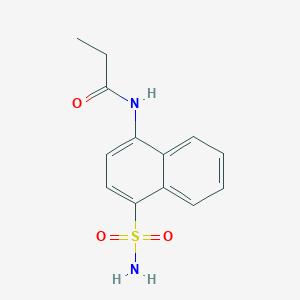
![3-[2-(3-Amino-1H-pyrazol-1-yl)ethyl]pyrrolidin-2-one](/img/structure/B13058772.png)
![Ethyl 7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B13058777.png)
![(1S,2R)-1-Amino-1-[2-chloro-4-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13058799.png)
![1-[[2-(4-Chlorophenyl)-8-methylimidazo[1,2-a]pyridin-3-yl]methylideneamino]cyclopropane-1-carboxylate](/img/structure/B13058805.png)
![Benzyl ((2S,4s,5S)-5-aminospiro[3.3]heptan-2-yl)carbamate](/img/structure/B13058809.png)
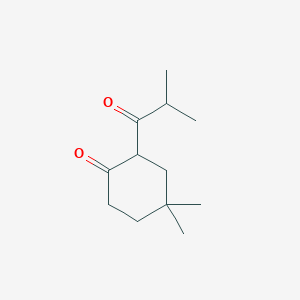
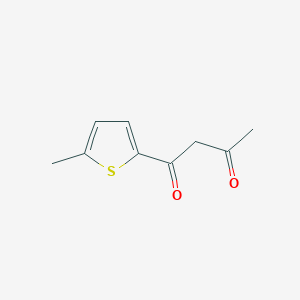
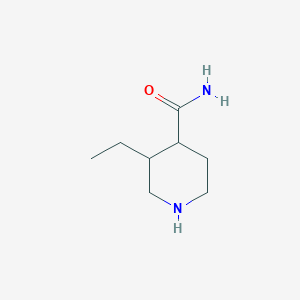
![N-(Tert-butyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)imidazo[1,2-A]pyridin-3-amine](/img/structure/B13058822.png)
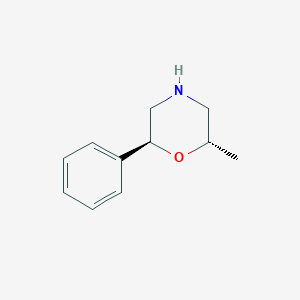
![tert-ButylN-[cis-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]carbamate](/img/structure/B13058841.png)
